

# An In-depth Technical Guide to N3-(2-Methoxy)ethyluridine

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## Compound of Interest

Compound Name: N3-(2-Methoxy)ethyluridine

Cat. No.: B15594602

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **N3-(2-Methoxy)ethyluridine**, a modified pyrimidine nucleoside. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related disciplines.

## Core Structure and Chemical Identity

**N3-(2-Methoxy)ethyluridine** is a derivative of the naturally occurring nucleoside, uridine. The core structure consists of a uracil base attached to a ribose sugar moiety via a  $\beta$ -N1-glycosidic bond. The key modification lies in the substitution at the N3 position of the uracil ring with a 2-methoxyethyl group.

Chemical Structure:

The fundamental structure of **N3-(2-Methoxy)ethyluridine** is characterized by the following molecular and structural formulas:

- Molecular Formula:  $C_{12}H_{18}N_2O_7$  [1]
- Molecular Weight: 302.28 g/mol [1]
- SMILES Code: O=C1N(CCOC)C(C=CN1[C@@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O)=O [1]

Structural Diagram:

Caption: 2D representation of the **N3-(2-Methoxy)ethyluridine** structure.

## Physicochemical Properties

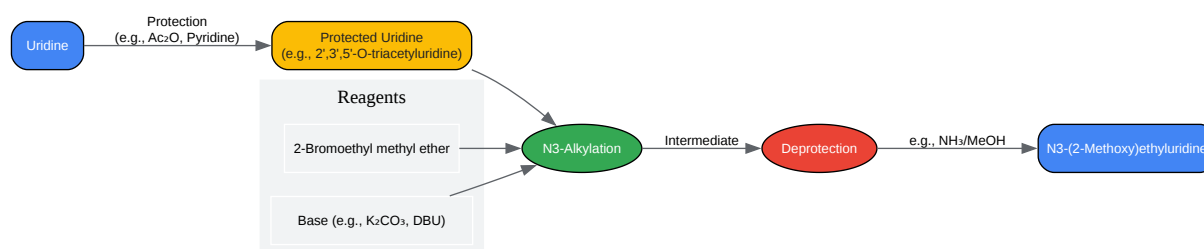
Detailed experimental data on the physicochemical properties of **N3-(2-Methoxy)ethyluridine** are not readily available in publicly accessible literature. However, based on the structure, the following properties can be inferred:

Property	Predicted Value/Characteristic
Physical State	Likely a solid at room temperature.
Solubility	Expected to be soluble in polar organic solvents and water.
Melting Point	Not determined from available data.
pKa	The N1-H proton of the uracil ring is acidic, but is absent due to glycosidic linkage. The ribose hydroxyl groups are weakly acidic.
LogP	Predicted to have a low LogP value, indicating hydrophilicity.

## Synthesis

A specific, detailed experimental protocol for the synthesis of **N3-(2-Methoxy)ethyluridine** is not explicitly described in the reviewed literature. However, a general approach for the synthesis of N3-substituted uridine derivatives can be proposed based on established methodologies.

Proposed Synthetic Pathway:



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Caption: Proposed synthetic workflow for **N3-(2-Methoxy)ethyluridine**.

#### General Experimental Protocol for N3-Alkylation of Uridine:

- **Protection of Ribose Hydroxyl Groups:** Uridine is first treated with a suitable protecting group, such as acetyl or silyl groups, to prevent side reactions at the 2', 3', and 5' hydroxyl positions of the ribose moiety. A common method involves reacting uridine with acetic anhydride in the presence of a base like pyridine.
- **N3-Alkylation:** The protected uridine is then reacted with a 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-methoxyethyl tosylate, in the presence of a non-nucleophilic base (e.g., potassium carbonate, DBU) in an appropriate aprotic solvent (e.g., DMF, acetonitrile). The reaction mixture is typically stirred at an elevated temperature to facilitate the alkylation at the N3 position of the uracil ring.
- **Deprotection:** Following the alkylation, the protecting groups on the ribose are removed. For acetyl groups, this is commonly achieved by treatment with a solution of ammonia in methanol.
- **Purification:** The final product, **N3-(2-Methoxy)ethyluridine**, is purified from the reaction mixture using standard chromatographic techniques, such as silica gel column chromatography.

## Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for **N3-(2-Methoxy)ethyluridine** are not available in the public domain. For definitive structural confirmation, the following analyses would be required:

Spectroscopic Method	Expected Key Signals
<sup>1</sup> H NMR	Signals corresponding to the uracil protons (H5 and H6), the ribose protons (H1' to H5'), the methylene protons of the methoxyethyl group, and the methyl protons of the methoxy group.
<sup>13</sup> C NMR	Resonances for the carbon atoms of the uracil ring, the ribose sugar, and the methoxyethyl substituent.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound (C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>7</sub> ).
Infrared (IR)	Characteristic absorption bands for C=O (carbonyl), C-N, C-O, and O-H (hydroxyl) functional groups.

## Biological Activity and Potential Applications

While specific biological studies on **N3-(2-Methoxy)ethyluridine** are not documented, research on other N3-substituted uridine analogs suggests potential areas of interest for this compound. Uridine and its derivatives are known to be involved in various physiological processes, and their analogs are explored for a range of therapeutic applications.

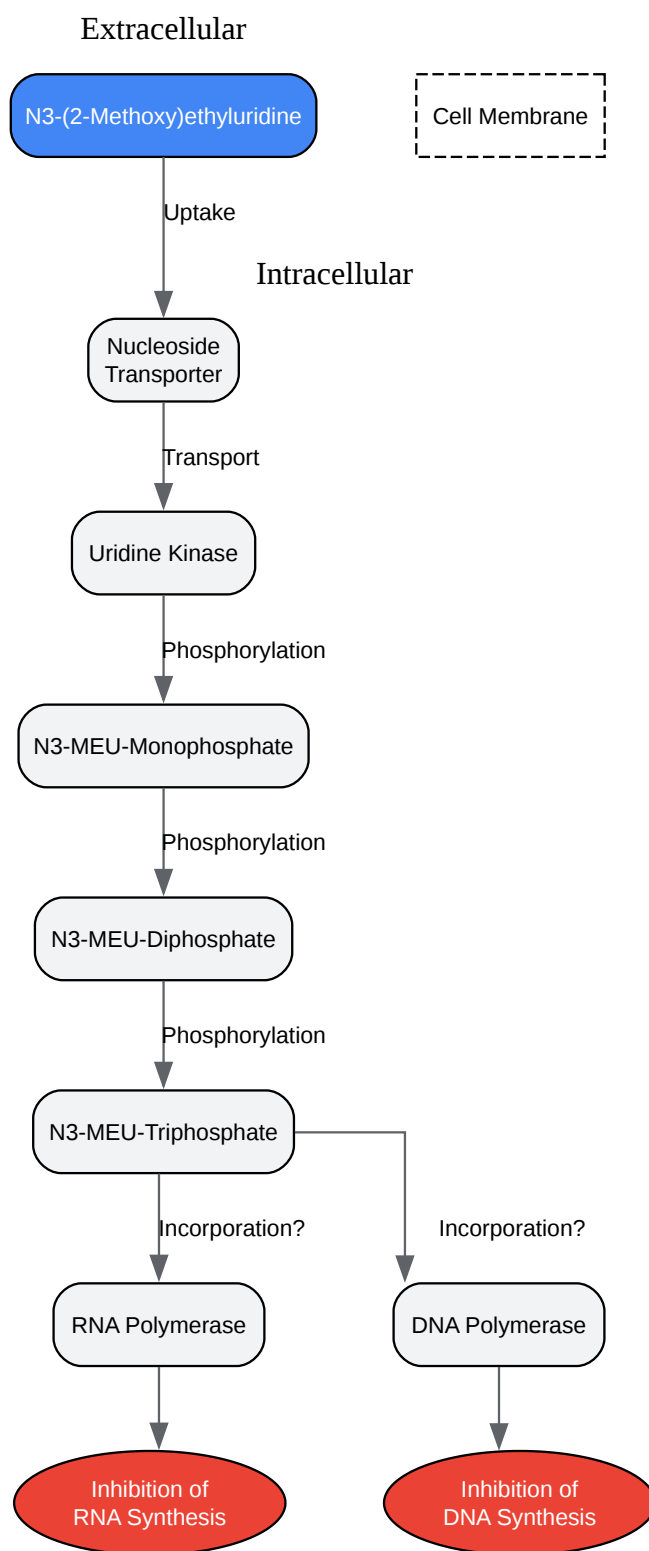
Potential Areas of Investigation:

- **Antiviral Activity:** Nucleoside analogs are a cornerstone of antiviral therapy. Modifications at the N3 position can influence the interaction of the nucleoside with viral polymerases or other enzymes essential for viral replication.

- **Anticancer Activity:** Some modified nucleosides can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells.
- **Neurological Applications:** Uridine itself has been investigated for its potential neuroprotective and cognitive-enhancing effects. N3-substituted analogs could be explored for their ability to modulate neuronal function.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Hypothetical Signaling Pathway Involvement:

Given that **N3-(2-Methoxy)ethyluridine** is a uridine analog, it could potentially interact with pathways involving nucleotide metabolism and signaling.



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Caption: Hypothetical intracellular activation and mechanism of action.

## Experimental Protocols for Biological Evaluation:

Standard assays would be employed to investigate the biological activity of **N3-(2-Methoxy)ethyluridine**.

- Cytotoxicity Assays:
  - Cell Culture: Grow relevant cell lines (e.g., cancer cell lines, virally infected host cells) in appropriate media.
  - Compound Treatment: Treat cells with a range of concentrations of **N3-(2-Methoxy)ethyluridine**.
  - Viability Assessment: After a defined incubation period, assess cell viability using methods such as MTT, XTT, or CellTiter-Glo assays.
  - Data Analysis: Calculate the  $IC_{50}$  (half-maximal inhibitory concentration) to quantify the compound's cytotoxic potency.
- Antiviral Assays:
  - Infection: Infect susceptible host cells with the virus of interest.
  - Treatment: Treat the infected cells with various concentrations of **N3-(2-Methoxy)ethyluridine**.
  - Quantification of Viral Replication: Measure the extent of viral replication using techniques such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or ELISA for viral antigens.
  - Data Analysis: Determine the  $EC_{50}$  (half-maximal effective concentration) of the compound.

## Conclusion and Future Directions

**N3-(2-Methoxy)ethyluridine** represents an under-investigated derivative of uridine. While its fundamental chemical identity is established, a significant gap exists in the experimental characterization of its physicochemical properties, spectral data, and biological activities. The

synthesis of this compound, followed by comprehensive in vitro and in vivo studies, is warranted to elucidate its potential as a pharmacological agent or a research tool. Future research should focus on its evaluation in antiviral and anticancer screens, as well as its effects on neurological pathways, to fully understand its therapeutic potential.

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